molecular formula C17H12FN3O B6622450 (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone

(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone

Cat. No.: B6622450
M. Wt: 293.29 g/mol
InChI Key: XZJRHPMDSYYDBU-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: is a complex organic compound that features a fluorine atom, an indole derivative, and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an indole derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions can occur at various positions on the indole or naphthyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Indole derivatives are known for their biological activities, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

  • Industry: : Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

(6-Fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone: can be compared with other indole derivatives and naphthyridine compounds. Similar compounds include:

  • Indole-3-carbinol: : Known for its anticancer properties.

  • Naphthyridine derivatives: : Used in various pharmaceutical applications.

  • Fluorinated indoles: : Exhibiting enhanced biological activity due to the presence of fluorine atoms.

The uniqueness of This compound

Properties

IUPAC Name

(6-fluoro-2,3-dihydroindol-1-yl)-(1,6-naphthyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-12-2-1-11-5-8-21(16(11)9-12)17(22)13-3-7-20-15-4-6-19-10-14(13)15/h1-4,6-7,9-10H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJRHPMDSYYDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)F)C(=O)C3=C4C=NC=CC4=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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